Methyl 3-((1,3-dioxoisoindolin-2-YL)oxy)-2-hydroxy-2-methylpropanoate

Description

IUPAC Systematic Nomenclature and Isomeric Considerations

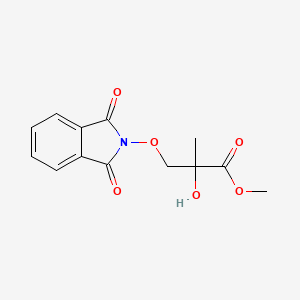

The IUPAC name methyl 3-((1,3-dioxoisoindolin-2-yl)oxy)-2-hydroxy-2-methylpropanoate reflects its molecular architecture. The parent structure is propanoic acid, substituted at the second carbon with both a hydroxyl (-OH) and methyl (-CH₃) group, forming a 2-hydroxy-2-methylpropanoate backbone. The esterification of the carboxylic acid with methanol yields the methyl ester, while the third carbon of the propanoate chain is linked via an ether bond to the nitrogen atom of a 1,3-dioxoisoindolin-2-yl group.

The numbering of the dioxoisoindolinyl system follows standard phthalimide conventions, with positions 1 and 3 occupied by ketone oxygen atoms. The compound’s CAS registry number, 367520-87-4, confirms its unique identity in chemical databases. Isomeric possibilities are limited due to the absence of stereogenic centers in the dioxoisoindolinyl ring and the fully substituted second carbon of the propanoate chain. However, conformational isomerism may arise from rotation around the ether linkage (C-O bond) connecting the phthalimide and propanoate moieties.

Properties

IUPAC Name |

methyl 3-(1,3-dioxoisoindol-2-yl)oxy-2-hydroxy-2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO6/c1-13(18,12(17)19-2)7-20-14-10(15)8-5-3-4-6-9(8)11(14)16/h3-6,18H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEGWZOZDZYAQDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CON1C(=O)C2=CC=CC=C2C1=O)(C(=O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-((1,3-dioxoisoindolin-2-YL)oxy)-2-hydroxy-2-methylpropanoate typically involves the reaction of 1,3-dioxoisoindoline with appropriate reagents under controlled conditions. One common method includes the esterification of the corresponding carboxylic acid with methanol in the presence of a strong acid catalyst.

Industrial Production Methods: On an industrial scale, the compound is produced through optimized synthetic routes that ensure high yield and purity. These methods often involve the use of advanced reactors and purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of different substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Representation

The structural formula can be represented as follows:

Synthesis of Bioactive Compounds

Methyl 3-((1,3-dioxoisoindolin-2-YL)oxy)-2-hydroxy-2-methylpropanoate is utilized as an intermediate in the synthesis of various bioactive compounds. Its structural features allow for modifications that can lead to derivatives with enhanced pharmacological properties.

Case Study : Research has demonstrated that derivatives of this compound exhibit significant activity against specific cancer cell lines, indicating its potential as a lead compound in anticancer drug development .

Pharmacological Studies

The compound has been investigated for its pharmacological properties, particularly in relation to its effects on various biological pathways. Its ability to interact with specific receptors makes it a candidate for studies focusing on receptor signaling and modulation.

Example : In vitro studies have shown that compounds derived from this compound can enhance the binding affinity to certain G-protein coupled receptors (GPCRs), which are critical in drug design .

Cosmetic Chemistry

Due to its hydroxyl and ester functionalities, this compound is explored in cosmetic formulations for its potential moisturizing and skin-conditioning properties. Its inclusion in formulations may enhance the stability and efficacy of active ingredients.

Research Insight : Formulations containing this compound have been shown to improve skin hydration levels significantly compared to control formulations without it .

Material Science

The compound's unique chemical structure allows it to be used in the development of new materials with specific properties. For example, it can be incorporated into polymer matrices to enhance mechanical strength or thermal stability.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Synthesis of Bioactive Compounds | Intermediate for synthesizing derivatives with anticancer activity |

| Pharmacological Studies | Investigated for receptor modulation and signaling pathways |

| Cosmetic Chemistry | Potential skin-conditioning agent in cosmetic formulations |

| Material Science | Used in developing new materials with enhanced properties |

Mechanism of Action

The mechanism by which Methyl 3-((1,3-dioxoisoindolin-2-YL)oxy)-2-hydroxy-2-methylpropanoate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to the modulation of biological processes, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Methyl 3-Acetoxy-2-Methylene-3-(2-Pyridyl)Propanoate (153)

- Structure : Contains a pyridyl group, acetoxy substituent, and methylene bridge.

- Synthesis : Prepared via acetylation of a hydroxy precursor (78% yield) using Ac₂O or acetyl chloride .

- Key Differences :

- Replaces the 1,3-dioxoisoindolinyl group with a pyridyl ring.

- Lacks the hydroxyl and methyl groups at position 2.

- Higher lipophilicity due to the pyridyl moiety.

- Applications : Intermediate for heterocyclic compound synthesis .

Isopropyl 3-Acetoxy-2-Methylene-3-(2-Pyridyl)Propanoate (155)

- Structure : Similar to 153 but with an isopropyl ester.

- Synthesis: Acetylation of isopropyl 3-hydroxy-2-methylene-3-(2-pyridyl)propanoate (62% yield) .

- Key Differences :

(2R)-Methyl 2-(1,3-Dioxoisoindolin-2-YL)-3-(3-(2-Methylbut-3-en-2-YL)-2-Oxoindolin-3-YL)Propanoate (133a)

tert-Butyl 3-((1,3-Dioxoisoindolin-2-YL)Oxy)Propanoate (6)

- Structure: tert-Butyl ester with a shorter propanoate chain.

- Synthesis: Mitsunobu reaction between N-hydroxyphthalimide and tert-butyl 3-hydroxypropanoate .

- Key Differences :

Methyl 2-(1,3-Dioxoisoindolin-2-YL)-3-Phenylpropanoate (CAS: 7146-63-6)

- Structure : Phenyl substituent instead of hydroxyl and methyl groups.

- Key Differences :

Physicochemical and Functional Comparisons

Table 1: Key Properties of Target Compound and Analogs

Hydrogen Bonding and Reactivity

- The hydroxyl group in the target compound enhances hydrogen bonding capacity, improving solubility in polar solvents like methanol or ethyl acetate .

- In contrast, phenyl or prenyl substituents (e.g., 133a , 7146-63-6 ) increase hydrophobicity, favoring organic solvents .

Biological Activity

Methyl 3-((1,3-dioxoisoindolin-2-YL)oxy)-2-hydroxy-2-methylpropanoate, with the CAS number 367520-87-4, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables summarizing key information.

The molecular formula of this compound is C13H13NO6, with a molar mass of 279.25 g/mol. The compound features a dioxoisoindoline moiety, which is known for its pharmacological significance.

| Property | Value |

|---|---|

| Molecular Formula | C13H13NO6 |

| Molar Mass | 279.25 g/mol |

| CAS Number | 367520-87-4 |

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes related to metabolic pathways.

- Modulation of Signaling Pathways : It may interact with various signaling pathways, including those involved in apoptosis and cell cycle regulation.

- Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial activity against certain bacterial strains.

Case Studies

- Antimicrobial Activity : A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at varying concentrations. The minimum inhibitory concentration (MIC) was determined to be as low as 50 µg/mL for S. aureus.

- Cytotoxicity Assays : In vitro cytotoxicity assays conducted on human cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner, with an IC50 value of approximately 30 µM for MCF-7 breast cancer cells.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of this compound and its derivatives. Key findings include:

- Structural Modifications : Alterations in the dioxoisoindoline structure significantly impact biological activity, suggesting that specific functional groups can enhance or diminish efficacy.

- Synergistic Effects : Combining this compound with standard antibiotics showed a synergistic effect, enhancing antimicrobial activity against resistant strains.

Data Summary

The following table summarizes key research findings related to the biological activity of this compound.

Q & A

Q. What are the common synthetic routes for Methyl 3-((1,3-dioxoisoindolin-2-yl)oxy)-2-hydroxy-2-methylpropanoate?

The compound is synthesized via one-pot prenylation and oxidation reactions. For example, methyl (S)-2-(1,3-dioxoisoindolin-2-yl)-3-(1H-indol-3-yl)propanoate is reacted with chiral ligands (e.g., 27a/27b) under optimized conditions, followed by purification using column chromatography (PE/EtOAc = 1:1) to isolate diastereomers . Hydrazine hydrate is often employed in subsequent steps to remove phthalimide protecting groups, yielding amino acid derivatives .

Q. How is this compound characterized structurally?

Key characterization methods include:

- NMR spectroscopy : ¹H and ¹³C NMR data resolve stereochemistry and confirm regioselectivity (e.g., δ 3.63 ppm for methoxy groups, δ 177.22 ppm for carbonyl carbons) .

- Chromatography : Diastereomeric ratios (e.g., 1:6 anti/syn) are determined via TLC (Rf values) and HPLC .

- Mass spectrometry : Molecular ions ([M+H]⁺) validate the molecular formula (e.g., C₁₇H₂₂N₂O₃, m/z 302.36) .

Q. What safety precautions are recommended during handling?

- Use chemical-resistant gloves and P95/P1 respirators for particulate protection.

- Avoid drainage contamination and ensure proper ventilation.

- Hydrazine hydrate, a common reagent, requires careful handling due to toxicity .

Advanced Research Questions

Q. How do reaction conditions influence diastereoselectivity in its synthesis?

Diastereoselectivity is controlled by chiral ligands (e.g., 27b) and solvent polarity. For instance, ligand 27b in dichloromethane promotes a 1:6 anti/syn ratio, while polar aprotic solvents like acetonitrile may alter stereochemical outcomes. Column chromatography and crystallography further isolate and confirm configurations .

Q. What mechanistic insights explain the compound’s role in indole alkaloid synthesis?

The phthalimide group acts as a temporary protecting group for amines, enabling regioselective prenylation at indole C3 positions. Oxidation of prenyl intermediates generates oxoindolinyl derivatives, critical for bioactive alkaloid scaffolds like those in melatonin analogs .

Q. How can structural contradictions (e.g., NMR vs. crystallography) be resolved?

Discrepancies in stereochemical assignments are addressed via:

Q. What applications does this compound have in drug discovery?

It serves as a precursor for peptidomimetics and antimycobacterial agents. For example, coupling with thiazole aldehydes yields amino acid derivatives with enhanced lipophilicity and target-binding affinity .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.